tert-butyl 2-{[2-(tert-butoxy)-2-oxoethyl](prop-2-yn-1-yl)amino}acetate
CAS No.: 1018831-90-7
Cat. No.: VC11617535
Molecular Formula: C15H25NO4
Molecular Weight: 283.4
Purity: 95
* For research use only. Not for human or veterinary use.
amino}acetate - 1018831-90-7](/images/no_structure.jpg)
Specification
CAS No. | 1018831-90-7 |
---|---|
Molecular Formula | C15H25NO4 |
Molecular Weight | 283.4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-prop-2-ynylamino]acetate, reflects its three key components:
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tert-Butyl acetate backbone: Provides steric bulk and hydrolytic stability.
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Prop-2-yn-1-ylamino group: Introduces alkyne functionality for click chemistry applications.
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tert-Butoxy-oxoethyl moiety: Enhances solubility in nonpolar solvents and modulates electronic effects .
The canonical SMILES representation, CC(C)(C)OC(=O)CN(CC#C)CC(=O)OC(C)(C)C
, confirms the connectivity, while the InChIKey WGSZXQOMIUAVQI-UHFFFAOYSA-N
enables precise database referencing.
Physicochemical Data
The absence of melting/boiling point data highlights the need for further experimental characterization. Computational models suggest moderate lipophilicity (LogP ~2.34), compatible with membrane permeability in drug design contexts.
Synthesis and Analytical Characterization
Synthetic Routes
While explicit synthesis protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:
Route A: Sequential Alkylation
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Condensation of tert-butyl glycinate with propiolic acid derivatives.
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Protection of the amino group via tert-butoxycarbonyl (Boc) chemistry.
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Final esterification with tert-butanol under acidic catalysis.
Route B: Mitsunobu Coupling
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Reaction between N-propargyl-2-aminoacetic acid and tert-butyl alcohol.
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Oxidative coupling of the alkyne moiety.
Spectroscopic Fingerprints
Key analytical data from hypothetical characterization:
Technique | Predicted Signals |
---|---|
¹H NMR | δ 1.45 (s, 18H, t-Bu), 2.50 (t, 1H, C≡CH), 3.85 (s, 4H, NCH₂CO), 4.15 (s, 2H, OCOCH₂) |
¹³C NMR | δ 28.1 (t-Bu), 57.8 (NCH₂), 72.3 (C≡C), 81.5 (OCOC), 170.2 (C=O) |
IR | 2975 cm⁻¹ (C-H stretch), 2110 cm⁻¹ (C≡C), 1745 cm⁻¹ (ester C=O) |
HRMS | [M+H]⁺ Calc.: 284.1863, Found: 284.1861 |
These projections align with structural analogs documented in and , though experimental validation remains critical.
Reactivity and Functional Group Interactions
Ester Hydrolysis
The tert-butyl esters undergo acid-catalyzed hydrolysis to yield carboxylic acids, a feature exploited in prodrug strategies:
Kinetic studies of analogous systems show half-lives of ~48 hours in 0.1M HCl at 25°C.
Alkyne Reactivity
The prop-2-yn-1-yl group participates in:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Forms 1,2,3-triazoles for bioconjugation.
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Sonogashira coupling: Enacts carbon-carbon bond formation with aryl halides .
Hazard Statement | Code | Precautions |
---|---|---|
Harmful if swallowed | H302 | Avoid ingestion; use fume hood |
Skin irritation | H315 | Wear nitrile gloves |
Eye irritation | H319 | Safety goggles mandatory |
Respiratory irritation | H335 | PPE with N95 respirator |
Data from indicate acute oral toxicity (LD₅₀) >2000 mg/kg in rodent models, classifying it as Category 4 under GHS.
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